ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of pyrido, thieno, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzylamine with ethyl 3-aminocrotonate, followed by cyclization with thiourea and subsequent oxidation . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as sodium azide or potassium cyanide are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .
Scientific Research Applications
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cyclin-dependent kinases.
Thiazole derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties
Uniqueness
Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O3S2 |
---|---|
Molecular Weight |
451 g/mol |
IUPAC Name |
ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-2-27-19(26)23-8-7-12-14(9-23)29-16-15(12)17(25)24(21)18(22-16)28-10-11-5-3-4-6-13(11)20/h3-6H,2,7-10,21H2,1H3 |
InChI Key |
MUZCXFYYSDTEKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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